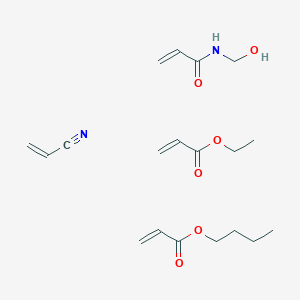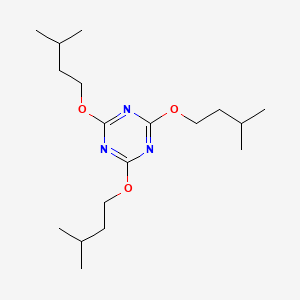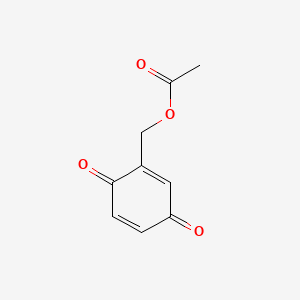
2-(Acetoxymethyl)-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetoxymethyl)-1,4-benzoquinone is an organic compound characterized by the presence of an acetoxymethyl group attached to a benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-1,4-benzoquinone typically involves the acetylation of 2-(hydroxymethyl)-1,4-benzoquinone. This reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature to ensure the complete conversion of the hydroxymethyl group to the acetoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetoxymethyl)-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(Acetoxymethyl)-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving cellular processes and enzyme activities due to its ability to undergo redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Acetoxymethyl)-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful probe in studying redox biology. It interacts with various molecular targets, including enzymes and cellular components, influencing pathways related to oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-1,4-benzoquinone
- 2-(Methoxymethyl)-1,4-benzoquinone
- 2-(Chloromethyl)-1,4-benzoquinone
Uniqueness
2-(Acetoxymethyl)-1,4-benzoquinone is unique due to its acetoxymethyl group, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific redox properties and stability under various conditions .
Properties
CAS No. |
40870-55-1 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-5-7-4-8(11)2-3-9(7)12/h2-4H,5H2,1H3 |
InChI Key |
PPDXWBLLORUJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


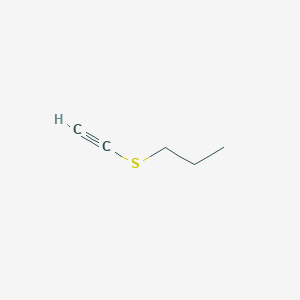
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
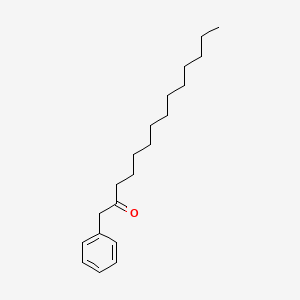
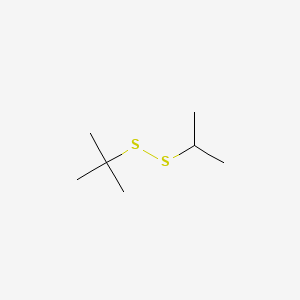
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

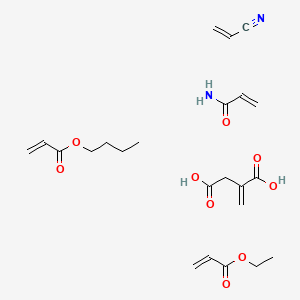
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
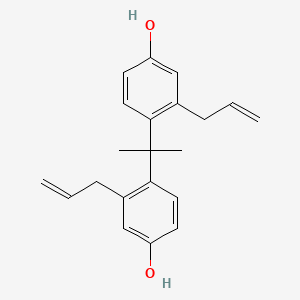
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
